Native vs. Recombinant PP1 Discrimination
PKA-thiophosphorylated inhibitor-1 exhibits a striking differential in inhibitory potency depending on the source of the PP1 catalytic subunit. Against native rabbit muscle PP1, the IC50 is 19 ± 1 nM; against bacterially expressed recombinant PP1, the IC50 rises to 980 ± 41 nM—a 51-fold reduction in apparent potency [1]. This phenomenon is specific to inhibitor-1 among the endogenous PP1 inhibitors: inhibitor-2 and thiophospho-DARPP-32 do not display comparable native/recombinant discrimination (both inhibit native PP1 with IC50 ~1 nM and recombinant PP1 similarly) [2]. The structural basis involves a loss of synergistic binding between subdomain 1 (phosphorylated Thr35 region) and subdomain 2 (RKIQF motif, residues 8–12) when inhibitor-1 engages recombinant PP1, as demonstrated by NMR spectroscopy [1]. The I10A;F12A mutant of inhibitor-1 reduces this differential (IC50 240 ± 39 nM for native, 553 ± 23 nM for recombinant PP1), confirming that the consensus PP1-binding motif is critical for native-enzyme preference [1].
| Evidence Dimension | Potency against native vs. recombinant PP1 catalytic subunit (IC50) |
|---|---|
| Target Compound Data | PKA-thiophosphorylated inhibitor-1: IC50 19 ± 1 nM (native PP1); 980 ± 41 nM (recombinant PP1) |
| Comparator Or Baseline | Inhibitor-2 and thiophospho-DARPP-32: IC50 ~1 nM for both native and recombinant PP1 (no significant differential reported) |
| Quantified Difference | 51-fold decrease in potency for recombinant vs. native PP1 with inhibitor-1; comparable potency across enzyme sources for inhibitor-2 and DARPP-32 |
| Conditions | PP1 activity assay using phosphorylase a as substrate; PKA-thiophosphorylated forms; native PP1 purified from rabbit skeletal muscle; recombinant PP1 expressed in E. coli |
Why This Matters
Procurement decisions must account for the PP1 enzyme source in downstream assays: inhibitor-1 is uniquely sensitive to this variable, and selecting inhibitor-2 or DARPP-32 as a substitute would mask this critical experimental parameter.
- [1] Chen CY, Lai NS, Yang JJ, Huang HL, Hung WC, Li C, Lin TH, Huang HB. Characterization of the interactions between inhibitor-1 and recombinant PP1 by NMR spectroscopy. Sci Rep. 2018;8:50. doi:10.1038/s41598-017-18383-x. View Source
- [2] Connor JH, Kleeman T, Barik S, Honkanen RE, Shenolikar S. Importance of the β12-β13 loop in protein phosphatase-1 catalytic subunit for inhibition by toxins and mammalian protein inhibitors. J Biol Chem. 1999;274(32):22366–22372. doi:10.1074/jbc.274.32.22366. PMID: 10428807. View Source
